molecular formula C23H26N4O3 B10972023 1-(4-Ethylpiperazin-1-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone

1-(4-Ethylpiperazin-1-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone

Cat. No.: B10972023
M. Wt: 406.5 g/mol
InChI Key: GDWUHVJFKNEIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ETHYLPIPERAZINO)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-ETHANONE is a complex organic compound that features a piperazine ring, an oxadiazole ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHYLPIPERAZINO)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-ETHANONE typically involves multiple steps, including the formation of the oxadiazole ring, the attachment of the phenoxy group, and the incorporation of the piperazine ring. Common synthetic routes include:

    Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.

    Nucleophilic Substitution: Introduction of the phenoxy group via nucleophilic substitution reactions.

    Amine Alkylation: Alkylation of piperazine to introduce the ethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHYLPIPERAZINO)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenoxy and piperazine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-(4-ETHYLPIPERAZINO)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-ETHANONE has a wide range of scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Materials Science: Utilization in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-ETHYLPIPERAZINO)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-ETHYLPIPERAZINO)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]ethanone

InChI

InChI=1S/C23H26N4O3/c1-3-26-12-14-27(15-13-26)21(28)16-29-20-10-8-19(9-11-20)23-24-22(25-30-23)18-6-4-17(2)5-7-18/h4-11H,3,12-16H2,1-2H3

InChI Key

GDWUHVJFKNEIRE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.